molecular formula C6H13NO B061688 N-(2-methoxyethyl)cyclopropanamine CAS No. 178366-15-9

N-(2-methoxyethyl)cyclopropanamine

Cat. No.: B061688
CAS No.: 178366-15-9
M. Wt: 115.17 g/mol
InChI Key: FLGBPLJSLMGJAR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)cyclopropanamine: is an organic compound with the molecular formula C₆H₁₃NO. It is a cyclopropane derivative where the amine group is substituted with a 2-methoxyethyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-methoxyethyl)cyclopropanamine typically begins with cyclopropanamine and 2-methoxyethanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group in cyclopropanamine with the 2-methoxyethyl group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)cyclopropanamine is used as a reactant in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It can be used to investigate the interactions of amine-containing compounds with enzymes and receptors .

Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The 2-methoxyethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-(2-methoxyethyl)cyclopropanamine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity compared to its analogs .

Biological Activity

N-(2-methoxyethyl)cyclopropanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological targets, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl ring substituted with a 2-methoxyethyl group. This unique structure contributes to its reactivity and interaction with various molecular targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC5_5H11_{11}N
Molecular Weight99.15 g/mol
StructureCyclopropylamine derivative

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropylamine structure may act as an inhibitor or modulator of enzyme activity, while the 2-methoxyethyl group enhances binding affinity and selectivity. This compound has been investigated for its effects on various cellular processes, including:

  • Enzyme inhibition : It may inhibit critical enzymes involved in metabolic pathways.
  • Receptor modulation : It could influence receptor activity, impacting signaling pathways.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological assays. For instance, studies have shown that this compound exhibits significant activity against certain bacterial strains, suggesting its role as an antimicrobial agent.

Table 1: Biological Activity Summary

Study ReferenceTarget OrganismMinimum Inhibitory Concentration (MIC)Cytotoxicity (IC50_{50})Selectivity Index (SI)
Mycobacterium tuberculosis3.1 μM>100 μM>32
Various bacterial strainsVaries (specific data pending)Not specifiedNot specified

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Activity :
    • A study investigated the compound's efficacy against Mycobacterium tuberculosis, demonstrating a promising MIC value of 3.1 μM without significant cytotoxic effects on human liver cells (HepG2), indicating a high selectivity index .
  • Enzyme Interaction :
    • Research focused on the compound's role as an inhibitor of heat shock protein 90 (HSP90), a critical molecular chaperone involved in cancer progression. The study revealed that this compound could disrupt HSP90 function, leading to the degradation of oncogenic client proteins .
  • Potential in Neurodegenerative Disorders :
    • Investigations into neuroprotective properties suggested that this compound may modulate pathways associated with neurodegeneration, although further research is needed to establish direct effects .

Properties

IUPAC Name

N-(2-methoxyethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGBPLJSLMGJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178366-15-9
Record name N-(2-methoxyethyl)cyclopropanamine
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